6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid
Overview
Description
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid is a heterocyclic organic compound characterized by a fused ring structure containing a pyridine ring and a cyclopentane ring
Synthetic Routes and Reaction Conditions:
Manganese-Catalyzed Oxidation: One common synthetic route involves the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues. This reaction typically uses manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water at 25°C.
Cyclocondensation Reaction: Another method involves cyclocondensation reactions between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using sodium alkoxide solutions (e.g., sodium ethoxide) as a base.
Industrial Production Methods:
Scale-Up Processes: Industrial production of this compound often involves scaling up the aforementioned synthetic routes, optimizing reaction conditions to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, such as the manganese-catalyzed oxidation mentioned above.
Reduction: Reduction reactions can be performed to modify the compound's functional groups.
Substitution: Substitution reactions can introduce various substituents onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Mn(OTf)2, t-BuOOH, water, 25°C.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: Substituted derivatives with different substituents on the pyridine ring.
Mechanism of Action
Target of Action
The primary target of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid is carbon steel (CS) . The compound is employed as a novel inhibitor for carbon steel corrosion .
Mode of Action
The compound interacts with its target, carbon steel, by forming an adsorption film on the steel surface . This interaction involves both physisorption and chemisorption . The adsorption of the compound on the CS interface follows the Langmuir isotherm model .
Biochemical Pathways
The compound affects the corrosion process of carbon steel. It acts as an inhibitor, retarding the attack of corrosive medium . The efficacy of the compound correlates well with its structures, and this protection was attributed to their adsorption on the CS surface .
Result of Action
The compound exhibits mixed type inhibitors and a superior inhibition efficiency of 97.7% in the presence of 1.0 mM . The results show that the compound derivatives exhibit a high inhibition efficiency, protecting the carbon steel from corrosion .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as the medium temperature and the charge of the metal surface . It is also worth noting that the compound is used in a molar H2SO4 medium .
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures. Biology: It serves as a precursor for bioactive molecules and can be used in the study of biological systems. Medicine: Industry: It can be used in the production of corrosion inhibitors for steel alloys and other industrial applications.
Comparison with Similar Compounds
2-Hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid: This compound is structurally similar but contains a hydroxyl group.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: A related compound with an additional oxygen atom in the ring structure.
This comprehensive overview provides a detailed understanding of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCDSNYNWQNPRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114402-11-8 | |
Record name | 5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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